![molecular formula C16H20ClNO3 B13983530 4-[[1-(2-Chlorophenyl)-2-oxocyclohexyl]amino]butanoic acid CAS No. 573652-75-2](/img/structure/B13983530.png)
4-[[1-(2-Chlorophenyl)-2-oxocyclohexyl]amino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[1-(2-Chlorophenyl)-2-oxocyclohexyl]amino]butanoic acid is a synthetic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyclohexyl ring, and a butanoic acid moiety. It is often studied for its potential biological activities and chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[1-(2-Chlorophenyl)-2-oxocyclohexyl]amino]butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of cyclization reactions, often starting from a suitable precursor such as a cyclohexanone derivative.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, using 2-chlorobenzoyl chloride and an appropriate catalyst like aluminum chloride.
Amination: The amino group is introduced through a nucleophilic substitution reaction, where an amine reacts with the chlorophenyl-cyclohexyl intermediate.
Butanoic Acid Addition: Finally, the butanoic acid moiety is added through esterification or amidation reactions, depending on the desired final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[[1-(2-Chlorophenyl)-2-oxocyclohexyl]amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.
Substitution: Various amines, under basic or neutral conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines.
Wissenschaftliche Forschungsanwendungen
4-[[1-(2-Chlorophenyl)-2-oxocyclohexyl]amino]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 4-[[1-(2-Chlorophenyl)-2-oxocyclohexyl]amino]butanoic acid involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the biological context. The compound’s structure allows it to bind to active sites or receptor domains, modulating their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Baclofen: A similar compound with a 4-chlorophenyl group and a butanoic acid moiety, known for its muscle relaxant properties.
Gabapentin: Another related compound used as an anticonvulsant and analgesic.
Uniqueness
4-[[1-(2-Chlorophenyl)-2-oxocyclohexyl]amino]butanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a chlorophenyl group, cyclohexyl ring, and butanoic acid moiety sets it apart from other similar compounds, providing unique opportunities for research and application.
Eigenschaften
CAS-Nummer |
573652-75-2 |
|---|---|
Molekularformel |
C16H20ClNO3 |
Molekulargewicht |
309.79 g/mol |
IUPAC-Name |
4-[[1-(2-chlorophenyl)-2-oxocyclohexyl]amino]butanoic acid |
InChI |
InChI=1S/C16H20ClNO3/c17-13-7-2-1-6-12(13)16(10-4-3-8-14(16)19)18-11-5-9-15(20)21/h1-2,6-7,18H,3-5,8-11H2,(H,20,21) |
InChI-Schlüssel |
MXORDKXIQJJRTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(=O)C1)(C2=CC=CC=C2Cl)NCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


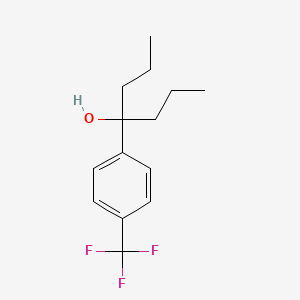
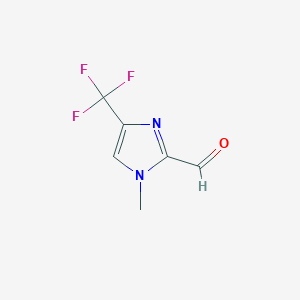
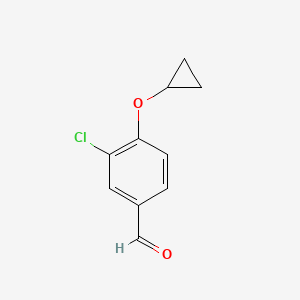
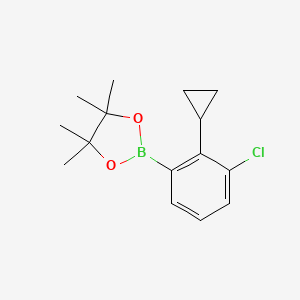


![N-[4-(1-naphthalenyl)phenyl]-4-dibenzothiophenamine](/img/structure/B13983505.png)

![2-[(4-Methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B13983517.png)
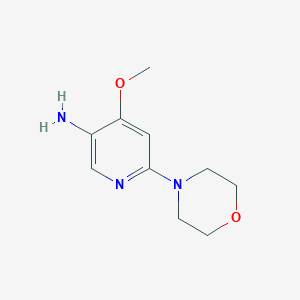
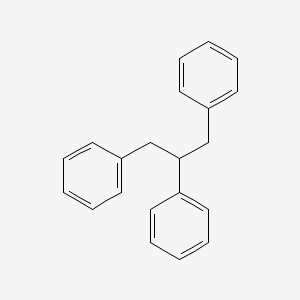
![6-Chloro-N-[(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N'-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B13983526.png)
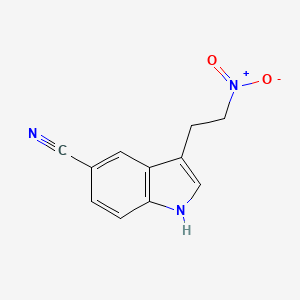
![7-Chloro-3-isopropyl-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13983529.png)
